Tert-butyl formate

Descripción

Evolution of Research on Tert-butyl Formate (B1220265)

Research into tert-butyl formate (TBF) has evolved significantly, particularly driven by its environmental relevance. A key area of early and ongoing investigation has been its identification as a degradation product of methyl tert-butyl ether (MTBE), an oxygenated additive formerly widely used in gasoline wikipedia.orgcenmed.comchemicalbook.comscbt.comnih.govresearchgate.netoup.comornl.govusgs.gov. Studies have shown that MTBE can degrade to TBF, especially in the atmosphere researchgate.netoup.comusgs.gov. This understanding spurred research into the environmental fate of TBF, with a particular focus on its hydrolysis kinetics and products under environmentally relevant conditions researchgate.netoup.comornl.govusgs.govoup.com. These investigations revealed that TBF hydrolyzes to tert-butyl alcohol and formic acid, with hydrolysis rates varying significantly depending on pH and temperature researchgate.netoup.comornl.govusgs.govoup.com.

Beyond its environmental implications, the utility of the tert-butyl group in organic synthesis has also shaped research on this compound. The tert-butyl ester group is widely employed as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, alongside its convenient deprotection under acidic conditions thieme-connect.com. Consequently, research has explored various methods for the formation of tert-butyl esters, including condensation reactions and the use of tert-butylating agents thieme-connect.com. This includes the direct formation of tert-butyl esters of free amino acids, with efforts to develop safer and more efficient synthetic routes thieme-connect.com.

Significance of this compound in Organic Synthesis and Industrial Applications

This compound holds significant importance in both organic synthesis and various industrial applications due to its chemical properties and reactivity.

Organic Synthesis: In organic synthesis, this compound serves as a valuable solvent and a reactive reagent cymitquimica.com. It is utilized in esterification and acylation processes cymitquimica.com. A notable application is its role as a protecting group for carboxylic acids, where the tert-butyl ester provides stability and allows for selective deprotection under acidic conditions thieme-connect.com. Furthermore, this compound can act as a reagent in the direct carbonylation of benzyl (B1604629) halides in the presence of specific catalysts . Its application extends to the formation of tert-butyl esters of amino acids, which is crucial in peptide synthesis and other areas of organic chemistry thieme-connect.com.

Industrial Applications: Industrially, this compound finds application in the flavoring and fragrance sectors, owing to its characteristic pleasant, fruity odor cymitquimica.com. The compound has also been investigated for its potential as an insecticide, particularly in grain fumigation and public health pest management, where it has demonstrated neurotoxicological effects chemicalbook.com. Moreover, its role as a degradation product of methyl tert-butyl ether (MTBE) highlights its significance in environmental chemistry and remediation strategies, influencing industrial waste management and pollution control efforts wikipedia.orgcenmed.comchemicalbook.comscbt.comnih.govresearchgate.netoup.comornl.govusgs.gov.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₅H₁₀O₂ | cymitquimica.comwikipedia.org |

| Molar Mass | 102.13 g·mol⁻¹ | wikipedia.orgscbt.com |

| Density | 0.872 g/mL at 25 °C | wikipedia.orgchemicalbook.comchemicalbook.comsigmaaldrich.com |

| Boiling Point | 82-83 °C (180-181 °F; 355-356 K) | wikipedia.orgchemicalbook.comchemicalbook.comsigmaaldrich.com |

| Form | Colorless liquid | cymitquimica.comornl.gov |

| Odor | Pleasant, fruity | cymitquimica.com |

| Solubility | Soluble in organic solvents, less soluble in water | cymitquimica.com |

| Refractive Index (n²⁰/D) | 1.379 | chemicalbook.comchemicalbook.comsigmaaldrich.com |

Current Research Trends and Future Directions for this compound Studies

Current research on this compound continues to delve into its environmental behavior and expand its synthetic utility. A significant trend involves further characterization of its environmental fate, particularly the kinetics of its hydrolysis under varying pH and temperature conditions, which is critical for understanding its persistence and transformation in natural environments researchgate.netoup.comornl.govusgs.govoup.com. Studies are also exploring its oxidation in aqueous solutions, for instance, through advanced oxidation processes like ozone/UV, to identify degradation pathways and intermediate products researchgate.net.

In organic synthesis, research is focused on developing more efficient, selective, and safer methods for synthesizing and utilizing this compound as a tert-butylating agent thieme-connect.com. This includes efforts to improve the direct formation of tert-butyl esters, especially for complex or sensitive molecules such as free amino acids, by employing less hazardous reagents and optimizing reaction conditions thieme-connect.com. The broader context of its formation as an intermediate in the degradation of fuel oxygenates like MTBE and ethyl tert-butyl ether (ETBE) also continues to be a subject of investigation, aiming to fully elucidate these complex environmental pathways nih.gov. Future directions for this compound studies are likely to include the exploration of novel catalytic systems for its synthesis and reactions, the development of more sustainable production methods, and the discovery of new applications in fine chemical synthesis, potentially leveraging its unique properties as a transient intermediate or a versatile protecting group.

Hydrolysis Kinetics of this compound

| Condition | Half-life | Rate Constant (k) | Activation Energy (kJ/mol) | Source |

| pH 2, 4°C | ~6 hours | Not specified for this condition | Not specified | researchgate.netornl.govusgs.govoup.com |

| Neutral pH (5-7), 22°C | ~5 days | kN = (1.0 ± 0.2) × 10⁻⁶/s | 78 ± 5 | researchgate.netoup.comusgs.govoup.com |

| pH 11, 22°C | ~8 minutes | kB = 1.7 ± 0.3/(M·s) | 88 ± 11 | researchgate.netoup.comusgs.govoup.com |

| Acidic Hydrolysis (general) | Not specified | kA = (2.7 ± 0.5) × 10⁻³/(M·s) | 59 ± 4 | oup.comusgs.govoup.com |

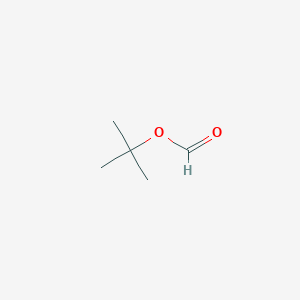

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2,3)7-4-6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPAXCPQAAOIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024690 | |

| Record name | tert-Butyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Formic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

762-75-4 | |

| Record name | tert-Butyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl formate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5BC8DA85J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Synthetic Strategies for Tert Butyl Formate

Novel Synthetic Protocols for Tert-butyl Formate (B1220265) and its Derivatives

Multi-component Reactions for Tert-butyl Formate Moiety Incorporation

Multi-component reactions (MCRs) represent a powerful and atom-economical strategy in organic synthesis, allowing for the rapid construction of complex molecules from three or more starting materials in a single reaction vessel. tcichemicals.comrsc.org These reactions are highly valued for their efficiency, minimizing waste generation and offering a streamlined approach to molecular diversity. tcichemicals.com While classical MCRs directly yielding this compound from simple precursors are not extensively documented, the principles of MCRs are applied in the incorporation of the tert-butyl ester moiety into more elaborate chemical structures.

One area where tert-butyl groups are incorporated via MCRs involves the use of tert-butyl isocyanide. For instance, in Passerini and Ugi reactions, tert-butyl isocyanide serves as a reactant, introducing the tert-butyl group into the final complex product. rsc.orgi3l.ac.idacs.org However, these reactions typically form amides or other complex functionalities, rather than the formate ester itself. A study exploring a Passerini four-component reaction (P-4CR) aimed to replace the carboxylic acid component of a conventional Passerini reaction with an alcohol and carbon dioxide (CO₂). While this approach successfully synthesized α-carbonate-amides using various alcohols, attempts to utilize tert-butanol (B103910) in this specific P-4CR did not yield the desired α-carbonate-amide product, instead resulting in the Passerini three-component reaction product and its hydrolysis product. rsc.org This suggests that direct incorporation of a this compound or carbonate linkage from tert-butanol and CO₂ within this particular MCR framework can be challenging, possibly due to steric hindrance or reactivity profiles. rsc.org

Another example of incorporating a tert-butyl group in a multi-component context, though not specifically forming a formate, includes the synthesis of sulfonic esters via a visible-light-induced one-pot multicomponent reaction involving arylazo sulfones, DABSO, and alcohols, including tert-butanol. rsc.org This demonstrates the broader utility of tert-butanol as a component in complex one-pot syntheses to introduce the bulky tert-butyl group.

While direct, classical multi-component reactions for the de novo synthesis of this compound itself are less common, the concept of incorporating the tert-butyl ester moiety is prevalent in the synthesis of complex pharmaceutical intermediates and other fine chemicals. For example, patents describe methods for preparing complex molecules such as 4-formyl piperidine-1-tert-butyl formate or tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate, where the this compound group is already present in one of the starting materials or is formed as part of a larger, multi-step synthesis within a one-pot or sequential process. tcichemicals.comrsc.orgresearchgate.net

Reaction Mechanisms and Kinetics of Tert Butyl Formate Transformations

Hydrolysis of Tert-butyl Formate (B1220265): Mechanistic and Kinetic Investigations

The hydrolysis of tert-butyl formate is influenced by pH and temperature, exhibiting distinct acid-catalyzed, neutral, and base-catalyzed pathways. oup.comoup.com

Acid-Catalyzed Hydrolysis: AAL1 vs. AAC2 Mechanisms

The acid-catalyzed hydrolysis of esters typically involves one of two main mechanisms: AAL1 (Acid-catalyzed, Alkyl-Oxygen cleavage, unimolecular) or AAC2 (Acid-catalyzed, Acyl-Oxygen cleavage, bimolecular). While esters of tert-butyl alcohol commonly hydrolyze via an AAL1 mechanism, this compound is considered an exception, primarily undergoing acid-catalyzed hydrolysis through an AAC2 mechanism. oup.compublish.csiro.auucoz.com

The AAL1 mechanism involves the protonation of the carbonyl oxygen, followed by a rate-limiting, unimolecular cleavage of the alkyl-oxygen bond. This process leads to the formation of a relatively stable tert-butyl carbocation as a leaving group. oup.comucoz.comscribd.comspcmc.ac.inchemistrysteps.com Evidence for alkyl-oxygen fission in AAL1 is supported by oxygen-18 tracer experiments, where the labeled oxygen appears in the alcohol product. scribd.comspcmc.ac.in

In contrast, the AAC2 mechanism, which is predominant for this compound, begins with the rapid pre-equilibrium protonation of the carbonyl oxygen. This is followed by a slow, bimolecular nucleophilic attack by a water molecule at the acyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent acyl-oxygen bond cleavage yields the carboxylic acid and alcohol. oup.comucoz.comscribd.comspcmc.ac.inchemistrysteps.com Oxygen-18 labeling studies confirm acyl-oxygen cleavage in the AAC2 mechanism, with the labeled oxygen being found in the carboxylic acid product. ucoz.comscribd.com Although AAC2 is the primary pathway for this compound, the AAL1 mechanism can also contribute, with the percentage of alkyl-oxygen fission varying with temperature, increasing from 3% at 35°C to 40% at 76°C. publish.csiro.au

At 22°C, the kinetic rate constant for the acid-catalyzed hydrolysis (kA) of this compound has been determined. The corresponding activation energy (Ea) provides insight into the temperature dependence of this reaction. oup.comoup.comusgs.govusgs.gov

| Parameter | Value (at 22°C) | Unit | Reference |

| kA (Acid-catalyzed) | (2.7 ± 0.5) × 10⁻³ | M⁻¹·s⁻¹ | oup.comoup.comusgs.govusgs.gov |

| Ea (Acid-catalyzed) | 59 ± 4 | kJ/mol | oup.comoup.comusgs.govusgs.gov |

In acid-catalyzed hydrolysis, protonation typically occurs on the acyl oxygen atom. ucoz.com For this compound, the favored AAC2 mechanism involves acyl-oxygen cleavage, where the bond between the carbonyl carbon and the oxygen of the tert-butyl group is broken. This is in contrast to the AAL1 mechanism, which involves alkyl-oxygen cleavage, where the bond between the oxygen and the tert-butyl group is broken, forming a carbocation. oup.compublish.csiro.auucoz.comscribd.comspcmc.ac.in

Kinetic Rate Constants (kA) and Activation Energies

Neutral Hydrolysis Pathway: Kinetic Rate Constants (kN) and Activation Energies

The neutral hydrolysis pathway for this compound predominates in the pH range of 5 to 7. oup.comoup.comusgs.govusgs.gov This pathway is consistent with a bimolecular rate-limiting step involving nucleophilic attack by water at the acyl carbon. The subsequent elimination of the formate leaving group occurs through cleavage of the acyl-oxygen bond, similar to a BAC2 mechanism where water acts as the nucleophile. oup.com

| Parameter | Value (at 22°C) | Unit | Reference |

| kN (Neutral) | (1.0 ± 0.2) × 10⁻⁶ | s⁻¹ | oup.comoup.comusgs.govusgs.gov |

| Ea (Neutral) | 78 ± 5 | kJ/mol | oup.comoup.comusgs.govusgs.gov |

Base-Catalyzed Hydrolysis: BAC2 Mechanism

Under alkaline conditions, the hydrolysis of this compound proceeds via the well-established BAC2 (Base-catalyzed, Acyl-Oxygen cleavage, bimolecular) mechanism. oup.comucoz.comscribd.comchemistrysteps.comepa.govarkat-usa.org In this mechanism, the rate-limiting step involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) at the carbonyl carbon of the ester. This attack forms a tetrahedral intermediate, which then collapses to yield the corresponding carboxylic acid (as its carboxylate salt) and tert-butyl alcohol through acyl-oxygen bond fission. oup.comucoz.comchemistrysteps.comepa.govarkat-usa.org This process is generally irreversible in practice, as the carboxylic acid formed is deprotonated by the base. chemistrysteps.com

The kinetic rate constant for the base-catalyzed hydrolysis (kB) of this compound at 22°C, along with its activation energy, has been experimentally determined. oup.comoup.comusgs.govusgs.gov

| Parameter | Value (at 22°C) | Unit | Reference |

| kB (Base-catalyzed) | 1.7 ± 0.3 | M⁻¹·s⁻¹ | oup.comoup.comusgs.govusgs.gov |

| Ea (Base-catalyzed) | 88 ± 11 | kJ/mol | oup.comoup.comusgs.govusgs.gov |

Nucleophilic Attack by Hydroxide Ion

The hydrolysis of this compound in aqueous solutions is influenced by pH, exhibiting acidic, neutral, and basic pathways. Under alkaline conditions, the hydrolysis of this compound proceeds via the well-known B2 mechanism, where the rate-limiting step involves a nucleophilic attack by the hydroxide ion (OH⁻) at the acyl carbon. nih.gov This mechanism is characterized by the cleavage of the acyl-oxygen bond. nih.gov

The kinetics of this compound hydrolysis have been studied across various pH values and temperatures. The observed reaction rate constants (k_h) reflect the contributions of these different pathways. For instance, at neutral pH and 22°C, the estimated half-life for TBF hydrolysis is approximately 5 days. However, under more alkaline conditions, such as pH 11 at 22°C, the hydrolysis rate significantly accelerates, resulting in a half-life of only 8 minutes. nih.gov

The activation energies for these hydrolysis pathways have been determined:

Neutral hydrolysis (k_N): 78 ± 5 kJ/mol nih.gov

Acid-catalyzed hydrolysis (k_A): 59 ± 4 kJ/mol nih.gov

Basic hydrolysis (k_B): 88 ± 11 kJ/mol nih.gov

The acid-catalyzed hydrolysis of this compound is primarily an A2 mechanism, involving protonation of the carbonyl followed by a bimolecular rate-limiting step where water adds to the protonated ester, leading to acyl-oxygen bond cleavage. nih.govthegoodscentscompany.com

Table 1: Activation Energies and Half-Lives for this compound Hydrolysis

| Pathway | Activation Energy (kJ/mol) | Half-life (approx.) at 22°C |

| Neutral | 78 ± 5 nih.gov | 5 days nih.gov |

| Acidic | 59 ± 4 nih.gov | 6 hours (at pH 2, 4°C) nih.gov |

| Basic | 88 ± 11 nih.gov | 8 minutes (at pH 11) nih.gov |

Oxidation Reactions of this compound

This compound undergoes oxidation through various pathways, including atmospheric reactions with radicals and degradation in advanced oxidation processes.

Formates, including this compound, are produced in the atmosphere through the oxidation of various species, such as dialkyl ethers and vinyl ethers. nih.govwikipedia.org The atmospheric oxidation of this compound is primarily initiated by reactions with highly reactive species like hydroxyl radicals (OH) and chlorine atoms (Cl). nih.govwikipedia.orguni.lu Proposed mechanisms for these oxidation reactions include α-ester rearrangement and novel isomerization pathways, leading to a range of products. nih.govwikipedia.org

For the hydroxyl radical (OH) initiated oxidation of this compound, major products identified include acetone (B3395972), formaldehyde, and carbon dioxide (CO₂). nih.govwikipedia.org While specific molar yields for this compound's OH-initiated oxidation are not explicitly detailed in the provided sources, studies on similar formates, like isopropyl formate, show significant molar yields for products such as acetic formic anhydride (B1165640) (43%), acetone (43%), and formic acid (15–20%). nih.govwikipedia.org

For the chlorine atom (Cl) initiated oxidation of this compound, product distributions are also reported, but explicit molar yields for this compound were not found in the provided information. nih.govwikipedia.orguni.lu

Rate coefficients have been determined for the gas-phase reactions of this compound with hydroxyl radicals and chlorine atoms. These coefficients are crucial for understanding the atmospheric lifetime and fate of this compound.

Table 2: Rate Coefficients for Radical Reactions with this compound

| Radical Species | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| Hydroxyl (OH) | (6.77 ± 0.38) × 10⁻¹³ | nih.gov |

| Chlorine (Cl) | (1.45 ± 0.30) × 10⁻¹¹ | nih.govwikipedia.org |

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of this compound in aqueous solutions. fishersci.fiwikipedia.org These processes typically involve the generation of highly reactive species, such as hydroxyl radicals, to break down organic contaminants. fishersci.at

The ozone/UV process has been demonstrated to be highly effective in oxidizing this compound in aqueous solutions. wikipedia.org During this process, several primary intermediate products have been identified and quantified. These include tert-butyl alcohol (TBA), hydroxy-iso-butyraldehyde (HiBA), acetone, formaldehyde, and formic acid. wikipedia.orgscribd.com

Studies have achieved a high organic carbon balance (approximately 90%), indicating that most of the reaction intermediates formed during the oxidation of this compound by the ozone/UV system have been successfully identified. wikipedia.orgscribd.com Furthermore, it has been observed that these intermediate products also react efficiently within the ozone/UV system, allowing for the complete mineralization of this compound and its degradation products. wikipedia.org this compound itself can also be generated as a primary byproduct during the degradation of methyl tert-butyl ether (MTBE) by UV/H₂O₂ processes. fishersci.atscribd.com

Advanced Oxidation Processes (AOPs) for this compound Degradation

Ferrous Ion-Activated Persulfate Oxidation

This compound is a byproduct detected during the degradation of methyl tert-butyl ether (MTBE) through ferrous ion-activated persulfate oxidation. In this process, persulfate is activated by ferrous ions to generate sulfate (B86663) free radicals (SO₄⁻•), which are highly reactive species. researchgate.netacs.org Studies have shown that ferrous ion-activated persulfate oxidation effectively degrades MTBE, with both this compound and tert-butyl alcohol (TBA) being identified as primary byproducts that are subsequently degraded. researchgate.netcapes.gov.brclu-in.org The efficiency of MTBE degradation correlates with persulfate and ferrous ion concentrations. researchgate.netcapes.gov.brclu-in.org However, an excess of ferrous ions can lead to a decrease in MTBE degradation rates, likely due to competition between ferrous ions and MTBE for the sulfate free radicals. researchgate.netcapes.gov.brclu-in.org The detailed reaction mechanism for a SO₄⁻•-driven oxidation process suggests that MTBE destruction primarily occurs through α-hydrogen abstraction by the sulfate free radical at the intermediate methoxy (B1213986) group. acs.org

Experiments have confirmed that iron and iron-chelate activated persulfate, including pyrite (B73398) (Fe(II) mineral), Fe(II), chelated Fe(II), and chelated Fe(III), can treat both MTBE and TBA, with acetone accumulating as a byproduct. evonik.com

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry plays a crucial role in understanding the intricate reaction mechanisms and kinetics of this compound transformations.

Ab Initio Calculations for Hydrogen Abstraction Reactions

Ab initio calculations are employed to investigate hydrogen abstraction reactions involving formate esters, including butyl formate. These studies aim to determine absolute rate constants and understand the influence of molecular structure on reactivity. For instance, in the oxidation of n-butyl formate by the hydroxyl radical (OH), ab initio calculations using methods like G3//MP2/aug-cc-pVDZ in conjunction with statistical rate theory (TST) have been used to calculate absolute rate constants for hydrogen abstraction reactions. caprysses.fracs.orgresearchgate.net These calculations reveal that over lower temperature ranges (below 850 K), hydrogen abstraction from position 4 dominates, leading to the formation of the secondary carbon radical BFR4. caprysses.fracs.org This dominance is attributed to a low activation barrier resulting from strong intermolecular interactions between the hydroxyl radical's hydrogen and the ether oxygen of the butyl formate in the transition state. caprysses.fracs.org

Furthermore, ab initio rates for abstractions by H• and HO₂• radicals from n-butyl formate have been computed using double hybrid density functionals like B2KPLYP/aug-cc-pvtz, which are well-suited for calculating barrier heights. researchgate.netacs.org These studies indicate that the hindered rotation of HO₂• with respect to n-butyl formate significantly influences the reaction rates. acs.org

Density Functional Theory (DFT) for Degradation Pathways

Density Functional Theory (DFT) is a powerful tool used to theoretically evaluate potential degradation pathways and byproducts of compounds like this compound. For example, in the advanced oxidation process of methyl tert-butyl ether (MTBE) using UV-LEDs and hydrogen peroxide, DFT has been utilized to identify potential degradation byproducts such as tert-butyl alcohol (TBA), this compound, methanol, and acetate (B1210297). afit.edu These computational studies help in understanding the fate of contaminants and the formation of intermediates during degradation processes. afit.eduresearchgate.net

This compound as a Reagent in Catalytic Processes

This compound serves as a valuable reagent in various catalytic processes, particularly in carbonylation reactions.

Direct Carbonylation of Benzyl (B1604629) Halides with Rhodium Catalysts

This compound can be employed as a reagent in the direct carbonylation of benzyl halides in the presence of a rhodium catalyst. krackeler.comsigmaaldrich.com This type of reaction is significant in organic synthesis for forming carbon-carbon bonds and introducing carbonyl groups. While specific detailed research findings on the direct carbonylation of benzyl halides with this compound and rhodium catalysts were not extensively detailed in the provided search results, the general concept of rhodium-catalyzed carbonylation of alkyl and aryl halides is well-established. Rhodium catalysts, often in conjunction with phosphine (B1218219) ligands, are known to facilitate carbonylation reactions, including those involving alkyl and aryl halides to produce various carbonyl-containing compounds. beilstein-journals.orgrsc.org

Catalytic Cycles Involving C-H Activation and Group Transfer

One notable application where this compound acts as a reagent in a group transfer context is its use in the direct carbonylation of benzyl halides. This reaction can be facilitated by a rhodium catalyst. In such a process, this compound serves as a source of the formyl group (–CHO), which is transferred to the benzyl halide. This exemplifies a group transfer reaction where the formate moiety from this compound is incorporated into another molecule under catalytic conditions. The precise catalytic cycle for this specific transformation, involving the rhodium catalyst and the transfer of the formyl group from this compound to benzyl halides, would typically involve oxidative addition of the benzyl halide to the rhodium center, followed by coordination and insertion of the formyl group derived from this compound, and subsequent reductive elimination to form the carbonylated product.

Environmental Fate and Remediation of Tert Butyl Formate

Formation and Presence of Tert-butyl Formate (B1220265) in the Environment

Tert-butyl formate (TBF) is a key intermediate in the environmental breakdown of methyl tert-butyl ether (MTBE), a compound historically used as a gasoline additive to enhance octane (B31449) and reduce emissions. Its presence in the environment is a direct consequence of MTBE degradation through both natural processes and engineered remediation technologies.

This compound (TBF) is identified as a major degradation product of methyl tert-butyl ether (MTBE) in both atmospheric and aqueous environments. researchgate.netusgs.govoup.comnih.govacs.orgornl.gov In the atmosphere, MTBE is known to degrade into TBF, primarily through reactions with photochemically generated hydroxyl radicals (•OH). researchgate.netusgs.govoup.comornl.govcdc.gov This atmospheric oxidation contributes significantly to the environmental presence of TBF. researchgate.netusgs.gov

In aqueous environments, TBF is formed as a major byproduct during the radical-initiated decomposition of MTBE. researchgate.net Chemical oxidation processes, such as those involving Fenton's reagent or ultraviolet/hydrogen peroxide (UV/H₂O₂) systems, also lead to the generation of TBF from MTBE in water. google.comacs.orgnih.govunh.edu Alongside tert-butyl alcohol (TBA), TBF is considered a primary degradation intermediate of MTBE. acs.org

Advanced Oxidation Technologies (AOTs) are widely employed for the remediation of MTBE-contaminated water due to their ability to generate highly reactive hydroxyl radicals (•OH) for oxidation. researchgate.netgoogle.comresearchgate.net this compound is consistently identified as a primary byproduct in these processes. google.comacs.orgnih.govunh.eduresearchgate.netafit.educapes.gov.brnih.gov

Various AOTs produce TBF along with other intermediates such as tert-butyl alcohol (TBA), acetone (B3395972), methyl acetate (B1210297), and formaldehyde. oup.comgoogle.comacs.orgnih.govunh.eduresearchgate.netafit.edunih.govnih.gov Specific examples include:

UV/H₂O₂ Process: The application of UV/H₂O₂ for MTBE degradation in dilute aqueous solutions results in the generation of TBF. acs.orgresearchgate.net Other primary byproducts include 2-methoxy-2-methyl propionaldehyde (B47417) (MMP), formaldehyde, acetone, tert-butyl alcohol (TBA), and methyl acetate. acs.org

Fenton's Reagent (Fe²⁺/H₂O₂): When MTBE is degraded using Fenton's reagent, TBF, TBA, methyl acetate, and acetone are identified as primary intermediates and byproducts. nih.govunh.eduresearchgate.net

Ozone/Hydrogen Peroxide (O₃/H₂O₂): In studies investigating MTBE oxidation by ozonation and the O₃/H₂O₂ advanced oxidation process, TBF is among the major degradation products, alongside TBA, MMP, acetone, methyl acetate, hydroxyisobutyraldehyde (HiBA), and formaldehyde. nih.gov

Ferrous Ion-Activated Persulfate Oxidation: This technology also produces TBF and TBA as main byproducts during MTBE degradation, both of which are subsequently degraded. capes.gov.br

Degradation Product of Methyl Tert-butyl Ether (MTBE) in Atmospheric and Aqueous Environments

Environmental Transformation Pathways of this compound

Once formed, this compound undergoes further transformation in the environment through various chemical and biological pathways, influencing its persistence and ultimate fate.

This compound is known to undergo hydrolysis in aquatic systems, a crucial degradation pathway. researchgate.netusgs.govornl.govoup.com This reaction yields tert-butyl alcohol (TBA) and formic acid as products. usgs.govornl.govoup.com The kinetics of TBF hydrolysis are significantly influenced by both pH and temperature. usgs.govoup.com

Research has shown that over a pH range of 5 to 7, the neutral hydrolysis pathway predominates. usgs.govoup.com However, outside this range, strong pH effects are observed due to the increasing influence of acidic and basic hydrolyses. usgs.govoup.com Studies have determined specific rate constants and activation energies for these pathways. usgs.govoup.com

Hydrolysis Kinetic Parameters for this compound (at 22°C) usgs.govoup.com

| Pathway | Rate Constant (k) | Activation Energy (Ea) |

| Neutral Hydrolysis (kN) | (1.0 ± 0.2) × 10⁻⁶ s⁻¹ | 78 ± 5 kJ/mol |

| Acid-Catalyzed (kA) | (2.7 ± 0.5) × 10⁻³ M⁻¹ s⁻¹ | 59 ± 4 kJ/mol |

| Base-Catalyzed (kB) | 1.7 ± 0.3 M⁻¹ s⁻¹ | 88 ± 11 kJ/mol |

The half-life of TBF due to hydrolysis varies considerably with environmental conditions:

Estimated Half-lives for this compound Hydrolysis usgs.govornl.govoup.com

| pH | Temperature | Half-life |

| 2 | 4°C | 6 hours |

| 7 | 22°C | 5 days |

| 11 | 22°C | 8 minutes |

It has been observed that buffered and unbuffered systems exhibit the same hydrolysis rates for a given pH, indicating that buffer catalysis is not significant under the tested conditions. usgs.gov

In the atmosphere, this compound is expected to exist solely as a vapor due to its high vapor pressure. ornl.gov It can undergo hydrolysis through reactions with atmospheric moisture. ornl.gov As a primary atmospheric degradation product of MTBE, TBF's fate in the air is critical. acs.org

The reaction of TBF with hydroxyl radicals (•OH) is a significant atmospheric removal mechanism. The rate constant for the reaction of TBF with hydroxyl radicals has been measured as (7.37 ± 0.05) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. researchgate.net Another study reported a k(OH-TBF) value of 7.0 x 10⁸ M⁻¹ s⁻¹. nih.gov While acetone, another MTBE degradation product, is relatively resistant to further •OH radical degradation, TBF can have atmospheric residence times of up to 15 days, potentially making it more persistent in the atmosphere than the original MTBE, which has an estimated atmospheric half-life of approximately 3 to 6 days. cdc.gov

Photocatalytic oxidation (PCO) is another degradation pathway for TBF in the gas phase. Studies show that TBF can be degraded over illuminated titanium dioxide, with the main intermediates being TBF and acetone, and the final products being carbon dioxide (CO₂) and water. nih.gov

Compared to MTBE, there is less direct research specifically on the biodegradation of this compound. oup.com However, available studies indicate that enzymatic processes play a role in its transformation. For instance, an esterase enzyme has been identified as being involved in the hydrolysis of TBF to tert-butyl alcohol (TBA) and formate. ifpenergiesnouvelles.fr This has been observed in microorganisms such as Mycobacterium austroafricanum IFP 2012. ifpenergiesnouvelles.fr

Interestingly, the formation of TBF during MTBE oxidation can have a negative effect on the MTBE/TBA monooxygenase, an enzyme crucial for MTBE degradation, which may contribute to the observed slowness of MTBE biodegradation in some instances. ifpenergiesnouvelles.fr The tert-butyl alcohol (TBA) produced from TBF hydrolysis is subsequently degraded by various microorganisms, eventually leading to its mineralization. oup.comifpenergiesnouvelles.frepa.govnih.gov

Atmospheric Chemistry and Photochemical Degradation

Environmental Modeling and Assessment

Environmental modeling plays a vital role in predicting the distribution and fate of chemicals like this compound in various environmental compartments.

Fugacity Approach for Predicting Environmental Levels of this compound

The fugacity approach is a commonly employed modeling framework to understand the environmental fate of chemicals, including MTBE and its degradation products such as this compound (TBF) and tert-butyl alcohol (TBA). rmreagents.comthegoodscentscompany.comnih.govwikipedia.org These models are designed to predict the concentrations of these compounds across different environmental compartments, including soil, water, and air. rmreagents.comthegoodscentscompany.comnih.gov

A probabilistic sensitivity analysis can be utilized within this framework to identify the most influential parameters affecting the predicted concentrations in these media. rmreagents.comthegoodscentscompany.comnih.gov While fugacity models have shown good agreement between predicted and measured MTBE concentrations in environmental samples, there is a notable lack of available studies on environmental TBF and TBA levels for direct comparison with model predictions. rmreagents.comthegoodscentscompany.comnih.gov Despite this, modeling results suggest that TBA concentrations in the water phase could potentially reach appreciable levels. rmreagents.comthegoodscentscompany.comnih.gov A significant uncertainty in the prediction of TBA levels is the fraction of TBA formed from atmospheric MTBE and TBF. rmreagents.comthegoodscentscompany.com

The fugacity concept has led to the development of four distinct levels of calculations for describing the environmental fate of chemicals. Level I calculations typically assume steady-state conditions, a closed system, no chemical degradation, and an equilibrium distribution of the chemical throughout the environment. myfisherstore.com Level II calculations extend this by incorporating the assumption that the chemical undergoes degradation processes. myfisherstore.com

Multispecies Transformation Models

Information derived from sensitivity analyses, often conducted using the fugacity approach, has been instrumental in parameterizing multispecies transformation models. rmreagents.comthegoodscentscompany.comnih.gov These models are designed to predict environmental concentration levels, particularly for MTBE and, for the first time, its degradation products TBF and TBA, in regions such as Europe. rmreagents.comthegoodscentscompany.comnih.gov

The water and air concentrations of MTBE predicted by these transformation models have demonstrated good agreement with measurements from environmental samples. rmreagents.comthegoodscentscompany.comnih.gov this compound is known to be a product of MTBE degradation, especially in the atmosphere, and is also susceptible to hydrolysis. rmreagents.com Studies have investigated the kinetics of TBF hydrolysis as a function of pH and temperature, revealing that the neutral hydrolysis pathway predominates within the pH range of 5 to 7. rmreagents.com

Remediation Strategies for this compound Contamination

Given its presence as an MTBE degradation product, effective remediation strategies for this compound contamination are often considered in conjunction with broader MTBE treatment approaches.

Advanced Oxidation Processes in Groundwater Treatment

Advanced Oxidation Processes (AOPs) are recognized as promising treatment technologies for water contaminated with organic compounds like MTBE and its by-products, including this compound (TBF) and tert-butyl alcohol (TBA). AOPs, which encompass various methods such as UV/hydrogen peroxide (UV/H₂O₂), UV/TiO₂, O₃/H₂O₂, O₃/UV, and O₃/H₂O₂/UV, have demonstrated significant potential in removing organic contaminants from groundwater, municipal, and industrial wastewater, even at low concentrations.

This compound has been identified as an intermediate byproduct during the degradation of MTBE when treated with UV/H₂O₂ processes. Research involving ultraviolet light emitting diodes (UV-LEDs) combined with hydrogen peroxide (H₂O₂) has shown effectiveness in treating MTBE-contaminated water, with TBF being a potential degradation byproduct. For instance, in one study, using H₂O₂:MTBE molar peroxide ratios of 200:1 and 500:1 resulted in high levels of MTBE degradation, yielding pseudo-first-order rate constants (kₛ) of 0.0460 min⁻¹ and 0.0403 min⁻¹, respectively.

Bio-remediation Approaches

Bioremediation offers a potentially simpler and more cost-effective alternative to conventional chemical and physical processes for the removal of MTBE and its degradation products, including this compound. This compound is recognized as a possible daughter product of MTBE biodegradation. nih.gov

The biodegradation of MTBE often proceeds through intermediates such as TBF and subsequently tert-butyl alcohol (TBA). Studies have observed that TBF is temporarily produced before the accumulation of TBA during the degradation of MTBE by certain microorganisms, such as a Graphium sp. strain. While the conversion of TBF to TBA has been documented, the subsequent metabolic pathways of TBA in this specific fungus are not yet fully elucidated.

Aerobic conditions are known to promote the biodegradation of both MTBE and TBA, and this principle has been leveraged in various in situ and ex situ bioremediation strategies. For example, the introduction of oxygen into the subsurface, often through biobarriers, has proven effective in treating dissolved plumes of MTBE. Additionally, aerobic bioreactor configurations have been developed and commercialized for the ex situ treatment of MTBE and TBA. Although less extensively studied, aerobic conditions are also generally expected to facilitate the natural attenuation of TBA and MTBE in contaminated groundwater. Mixed microbial cultures typically demonstrate greater effectiveness in MTBE removal, and the addition of suitable co-substrates, such as n-alkanes, can further enhance the degradation process. Some research also indicates the biodegradability of MTBE and TBA under anaerobic, specifically iron-reducing, conditions.

Advanced Analytical Methodologies for Tert Butyl Formate Research

Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Nanoparticle-Assisted Laser Desorption/Ionization Mass Spectrometry (NALDI-MS)

NALDI-MS is a matrix-free soft ionization technique employed for the analysis of various organic compounds. In NALDI-MS, analytes are co-crystallized with or adsorbed onto nanoparticles, which then absorb laser energy, leading to the desorption and ionization of the analyte molecules. This method minimizes fragmentation, making it suitable for detecting intact molecular ions, while also allowing for the analysis of thermally labile compounds.

While direct studies on tert-butyl formate (B1220265) using NALDI-MS are not extensively documented, the technique has been successfully applied in the characterization of complex organic molecules containing tert-butyl moieties. For instance, NALDI-MS, in conjunction with other advanced mass spectrometric techniques, has been utilized for the identification and characterization of synthesized silicon-based silyl (B83357) organic compounds, including O-tert-butyldiphenylsilyl-(3-hydroxypropyl)oleate and 1-[(1,1-dimethylehtyl)diphenylsilyl]-1H-indole mdpi.comresearchgate.net. These studies demonstrate NALDI-MS's capability to provide accurate mass measurements for parent ions, which is crucial for confirming the molecular formula of tert-butyl formate (C₅H₁₀O₂) . The soft ionization nature of NALDI-MS would be beneficial for observing the intact molecular ion of this compound, potentially as [M+H]⁺ or [M+Na]⁺ adducts, without excessive fragmentation, thus aiding in its initial identification in complex mixtures.

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)

FT-ICR-MS stands out for its exceptionally high mass resolution and mass accuracy, enabling unambiguous elemental composition determination and detailed structural elucidation of analytes. This technique measures the cyclotron frequency of ions in a strong magnetic field, which is inversely proportional to their mass-to-charge ratio (m/z). The high resolving power allows for the separation of isobaric compounds and the detection of fine isotopic structures.

The capabilities of FT-ICR-MS are highly relevant for the in-depth analysis of this compound. Its ultra-high resolution can differentiate this compound from other compounds with very similar nominal masses, which is critical in complex environmental or reaction mixtures. For example, FT-ICR-MS has been effectively used in comprehensive lipidome analysis and metabolomics studies, where high mass accuracy is essential for identifying unknown metabolites and assigning elemental formulas nih.govacs.org. In the context of silyl organic compounds, FT-ICR-MS facilitated detailed examination of fragmentation pathways, providing insights into the structural integrity and decomposition mechanisms of compounds like O-tert-butyldiphenylsilyl-(3-hydroxypropyl)oleate mdpi.com. For this compound, FT-ICR-MS would enable precise mass measurements of its molecular ion and fragment ions, allowing for the confident assignment of their elemental compositions. This precision is invaluable for proposing and confirming fragmentation pathways, such as the loss of a methyl group (CH₃), a formate group (HCOO), or the tert-butyl group (C(CH₃)₃), which are typical for esters and branched alkyl chains.

Triple Quadrupole Electrospray Tandem Mass Spectrometry (QqQ ESI-MS/MS)

Triple Quadrupole Electrospray Tandem Mass Spectrometry (QqQ ESI-MS/MS) is a powerful analytical tool widely used for targeted quantitative analysis and structural elucidation through fragmentation studies. ESI is a soft ionization technique suitable for polar and semi-polar compounds, producing primarily protonated or deprotonated molecular ions. The triple quadrupole configuration (QqQ) allows for highly selective and sensitive detection by performing multiple reaction monitoring (MRM), where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and a specific product ion is monitored in the third quadrupole.

QqQ ESI-MS/MS is well-suited for both the identification and quantification of this compound, particularly in complex matrices where its concentration might be low. The technique's ability to perform tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns that serve as unique fingerprints for identification. Studies involving the analysis of doping agents and phytochemicals in biological samples frequently employ LC-QqQ ESI-MS/MS due to its high sensitivity, selectivity, and robustness bioline.org.brresearchgate.netnih.govlcms.cz. For instance, a method using LC-MS/MS with methyl tert-butyl ether as an extraction solvent and formic acid in the mobile phase has been developed for pharmacokinetic studies, demonstrating the system's compatibility with formate compounds and tert-butyl containing solvents nih.gov. The fragmentation of this compound in a QqQ system would likely involve characteristic cleavages, such as the loss of isobutene (C₄H₈) to yield formic acid (HCOOH) or the loss of a methyl radical from the tert-butyl group. By monitoring specific precursor-to-product ion transitions, QqQ ESI-MS/MS can achieve high specificity for this compound, even in the presence of isomers or other matrix interferences.

Kinetic Studies using Time-Resolved Spectroscopy

Time-resolved spectroscopy plays a crucial role in understanding the reaction kinetics and mechanisms of chemical species by monitoring changes in concentration or structural features over very short timescales. This approach provides direct insights into transient intermediates and elementary reaction steps.

Research has directly investigated the free radical chemistry of this compound in aqueous solution using time-resolved techniques. Absolute rate constants were determined for the reaction of this compound with key reactive species: the hydroxyl radical (•OH), the hydrated electron (e⁻aq), and the hydrogen atom (•H) researchgate.net. These studies provide fundamental kinetic parameters essential for predicting the environmental fate and reactivity of this compound.

Table 1: Rate Constants for this compound Reactions in Aqueous Solution researchgate.net

| Reactive Species | Rate Constant (M⁻¹s⁻¹) at 22°C |

| Hydroxyl Radical (•OH) | (5.23 ± 0.07) × 10⁸ |

| Hydrated Electron (e⁻aq) | (5.48 ± 0.09) × 10⁸ |

| Hydrogen Atom (•H) | (3.58 ± 0.07) × 10⁶ |

Beyond direct studies on this compound, time-resolved spectroscopy, particularly time-resolved infrared (IR) absorption spectroscopy, has been extensively applied to study the kinetics of related compounds and radicals. For example, time-resolved experiments have been performed to study the kinetics of tert-butyl radicals reacting with molecular oxygen, initiated by laser photolysis, providing insights into their atmospheric chemistry researchgate.net. Similarly, the kinetics of reactions involving ethyl formate have been investigated using time-resolved Fourier-transform infrared absorption spectroscopy, demonstrating the utility of IR techniques for monitoring formate species acs.org. Time-resolved IR spectroscopy is also valuable for revealing the presence of intermediates and mechanistic details in photoinduced reactions, even for short-lived species unipr.it. These applications highlight the versatility of time-resolved spectroscopic methods in elucidating the dynamic behavior and reaction pathways of this compound and its derivatives.

Applications of Tert Butyl Formate in Advanced Chemical Synthesis

Tert-butyl Formate (B1220265) as a Solvent in Organic Reactions

Tert-butyl formate serves as a solvent in organic synthesis, owing to its favorable physicochemical properties. fishersci.ptsmolecule.com Its characteristics, such as being a colorless liquid with a relatively low boiling point (82-83 °C) and its miscibility with organic solvents, make it suitable for various reaction environments. wikipedia.orgchemicalbook.com

Table 1: Key Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | fishersci.pt |

| Molar Mass | 102.133 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | fishersci.pt |

| Odor | Fruity | fishersci.pt |

| Density | 0.872 g/mL | wikipedia.orgchemicalbook.com |

| Boiling Point | 82-83 °C (180-181 °F; 355-356 K) | wikipedia.orgchemicalbook.com |

| Solubility | Soluble in organic solvents | fishersci.ptfishersci.be |

| Flash Point | -9 °C (16 °F; 264 K) | wikipedia.org |

Role of this compound as a Chemical Intermediate

This compound plays a notable role as a chemical intermediate in various synthetic and environmental processes. fishersci.ptsmolecule.com It is recognized as a potential degradation product of methyl tert-butyl ether (MTBE), a common gasoline additive. fishersci.ptthermofisher.in The oxidation of MTBE can lead to the formation of this compound, with formic acid as a co-product. ornl.gov Furthermore, in environmental remediation contexts, this compound itself can undergo oxidation, for instance, via an ozone/UV process, yielding a range of intermediates including tert-butyl alcohol, hydroxy-isobutyraldehyde, acetone (B3395972), formaldehyde, and formic acid, ultimately enabling its mineralization. smolecule.com

This compound is a versatile precursor utilized in the synthesis of a variety of fine chemicals, pharmaceuticals, and even flavor additives. fishersci.ptsmolecule.com It is considered an important pharmaceutical intermediate and a raw material for numerous drugs and auxiliary agents. fishersci.co.uk For example, it is employed in the synthesis of N-containing heterocyclic drug intermediates, such as tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate, which serves as a raw material for medications targeting hypertension and obesity. fishersci.co.uk Another application includes its use in the preparation of saxagliptin (B632) intermediates, specifically (1S, 3S, 5S)-3-(amino carbonyl)-2-azabicyalo[3.1.0]hexane-2-tert-butyl formate. wikipedia.org Beyond its role in drug synthesis, this compound can also act as a reagent in the direct carbonylation of benzyl (B1604629) halides when catalyzed by rhodium. google.com

Within the scope of chemical synthesis, this compound is directly involved in the formation of specific heterocyclic compounds. Its utility is evident in the preparation methods of N-heterocycle-containing drug intermediates. A notable instance is its use in the synthesis of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. fishersci.co.uk Additionally, it is employed in the preparation of 9-oxo-3-azaspiro[5.5]undecyl-7-alkene-3-tert-butyl formate. echemi.com

Precursor for Fine Chemicals and Pharmaceuticals

The Tert-butyl Moiety in Molecular Design and Functionalization

The tert-butyl group ((CH₃)₃C-), a bulky alkyl substituent, significantly influences the structure and properties of molecules to which it is attached. wikipedia.org This group is a common motif in molecular design, frequently employed to introduce steric hindrance and structural rigidity into organic and organometallic molecules. wikipedia.org Its presence can alter or enhance specificity, and it can act as a steric shield, thereby increasing the stability of compounds that contain chemically or enzymatically susceptible functional groups. wikipedia.orgnih.gov

The substantial size of the tert-butyl group is a key factor in inducing steric hindrance, which can either slow down or completely inhibit chemical reactions at adjacent sites within a molecule. wikipedia.org This steric effect is strategically exploited in chemical synthesis to control reaction selectivity, for example, by suppressing undesirable side-reactions. uni.lu A classic illustration of this effect is observed in nucleophilic substitution reactions: tert-butyl chloride, due to the steric bulk around the reaction center, typically does not undergo SN2 reactions but readily participates in SN1 reactions. uni.lu Similarly, the neopentyl skeleton, which incorporates a tert-butyl moiety, is sterically hindered to an extent that SN2 reactions proceed significantly slower compared to other primary alkyl bromides. fishersci.se Furthermore, the steric bulk of tert-butyl groups can prevent the necessary overlap of p-orbitals, thereby influencing and controlling cycloaddition reactions.

The tert-butyl moiety exerts a considerable influence on the solubility and stability of compounds. Its non-polar nature tends to decrease a compound's solubility in water, yet it facilitates interactions with non-polar regions of biological molecules through hydrophobic forces. For instance, tert-butylcyclohexane, due to its bulky tert-butyl group, exhibits poor solubility in polar solvents but is highly soluble in non-polar organic solvents.

Use as a Protecting Group in Organic Synthesis

The tert-butyl group is a prominent acid-labile protecting group widely employed in organic synthesis due to its stability under various reaction conditions and its convenient removal under acidic environments. fishersci.caguidetopharmacology.org While this compound itself is an ester containing this group, other tert-butyl-based reagents are commonly used to introduce this protective functionality.

Protection of Carboxylic Acids: The tert-butyl ester group is frequently utilized to protect carboxylic acids. guidetopharmacology.org This protecting group offers excellent stability against nucleophiles and reducing agents, and its deprotection is readily achieved under acidic conditions. guidetopharmacology.org Common methods for forming tert-butyl esters include the condensation of carboxylic acids with tert-butanol (B103910) or the use of isobutene gas in the presence of concentrated sulfuric acid. guidetopharmacology.org Various tert-butylating agents, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), tert-butylisourea, and N,N-dimethylformamide di-tert-butyl acetal, are also employed. guidetopharmacology.org

Protection of Amines: For amines, the tert-butyloxycarbonyl (BOC) group is a widely used protecting group. fishersci.ca Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for introducing the BOC group to amines, often under aqueous conditions with a base like sodium hydroxide (B78521), or in acetonitrile (B52724) with 4-dimethylaminopyridine (B28879) (DMAP). fishersci.ca BOC-protected amines are unreactive to most bases and nucleophiles, allowing for selective transformations. wikipedia.org Removal of the BOC group from amino acids typically involves strong acids such as trifluoroacetic acid in dichloromethane (B109758) or hydrochloric acid in methanol. fishersci.ca A potential complication during deprotection is the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles, which can be mitigated by using scavengers like anisole (B1667542) or thioanisole. fishersci.ca

Protection of Alcohols: While less common than for carboxylic acids or amines, tert-butyl ethers can also serve as protecting groups for alcohols. fishersci.caebi.ac.uk Historically, their preparation and cleavage have been challenging; however, newer, milder methods have been developed. ebi.ac.uk For instance, alcohols can be protected as tert-butyl ethers using tert-butyl acetate (B1210297) in the presence of a catalytic amount of perchloric acid, or with Mg(ClO₄)₂ and Boc₂O. ebi.ac.uk These methods allow for efficient protection of primary and secondary alcohols, as well as diols, under mild conditions. ebi.ac.uk

The tert-butyl group is generally inert to most conditions, except for strong acids, which makes it a robust choice for protection during complex synthetic sequences. fishersci.ca In peptide synthesis, the tert-butyl protection of hydroxyl groups on amino acid residues like serine, threonine, and tyrosine is particularly common, as suitably protected residues are commercially available and can be globally deprotected with trifluoroacetic acid. fishersci.ca

Impact on Biological Activity and Drug Design

The considerable size of the tert-butyl group can induce steric hindrance, which may modify or inhibit reactions at adjacent sites, thereby influencing the specificity of a compound's interaction with biological targets. wikipedia.orgiarc.fr This steric effect can also act as a shield, increasing the stability of compounds by protecting chemically or enzymatically susceptible functional groups. wikipedia.org Furthermore, the hydrophobic nature of the tert-butyl group can enhance the solubility of compounds in organic solvents, which can be crucial for improving biological activity and membrane penetration. iarc.fruni-freiburg.de For example, in some novel phenylthiazoles, the tert-butyl moiety has been shown to increase hydrophobicity, leading to greater penetration of bacterial membranes and hindering metabolic processes, resulting in a longer duration of antimicrobial activity. uni-freiburg.de

Despite its benefits, the tert-butyl group can also present challenges in drug design, particularly concerning metabolism. Compounds containing tert-butyl groups are frequently susceptible to metabolism by cytochrome P450 (CYP) enzymes, often undergoing hydroxylation. wikipedia.org This metabolic pathway can lead to the formation of various metabolites, some of which may retain or even enhance biological activity. Examples include the antiviral drugs ombitasvir, nelfinavir, and dasabuvir, and the endothelin receptor antagonist bosentan, where hydroxylation of the tert-butyl group is a major metabolic event. wikipedia.org The high lipophilicity conferred by the tert-butyl group can also lead to pharmacokinetic issues such as low aqueous solubility, increased association with membranes and albumin, and accelerated metabolism. nih.gov To mitigate excessive lipophilicity, strategies such as selective fluorination of aryl tert-butyl groups have been explored, demonstrating a significant reduction in Log P values. nih.gov

In prodrug design, the tert-butyl moiety can be strategically incorporated to improve drug delivery and efficacy. For instance, tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides have been synthesized and evaluated for their anticancer activity. nih.gov These prodrugs demonstrated effective, concentration-dependent suppression of cancer cell growth in head and neck cancer cell lines (HN30 and HN31) and glioblastoma cell lines (BNC3 and BNC6). nih.gov The half-life and brain exposure of these compounds were also studied, indicating that the tert-butyl ester modification could influence their pharmacokinetic properties. nih.gov

Table 1: IC₅₀ Values of L-γ-Methyleneglutamic Acid Amide Prodrugs on Cancer Cell Lines (72h Treatment) nih.gov

| Compound | HN30 (Head and Neck Cancer) IC₅₀ (µM) | HN31 (Head and Neck Cancer) IC₅₀ (µM) | BNC3 (Glioblastoma) IC₅₀ (µM) | BNC6 (Glioblastoma) IC₅₀ (µM) |

| Parent Compounds (Examples) | ||||

| Compound 3 | 0.94 ± 0.05 | 0.72 ± 0.03 | 1.13 ± 0.06 | 1.18 ± 0.04 |

| Compound 5 | 0.82 ± 0.04 | 0.76 ± 0.03 | 0.98 ± 0.05 | 1.05 ± 0.04 |

| tert-Butyl Ester Prodrugs (Examples) | ||||

| Compound 11 | 0.88 ± 0.04 | 0.70 ± 0.03 | 1.05 ± 0.05 | 1.09 ± 0.04 |

| Compound 13 | 0.91 ± 0.05 | 0.71 ± 0.03 | 1.10 ± 0.06 | 1.15 ± 0.05 |

| Compound 14 | 0.93 ± 0.05 | 0.73 ± 0.03 | 1.12 ± 0.06 | 1.17 ± 0.05 |

| Compound 15 | 0.89 ± 0.04 | 0.69 ± 0.03 | 1.06 ± 0.05 | 1.10 ± 0.04 |

| Compound 16 | 0.90 ± 0.05 | 0.70 ± 0.03 | 1.08 ± 0.05 | 1.12 ± 0.04 |

| Compound 17 | 0.92 ± 0.05 | 0.72 ± 0.03 | 1.11 ± 0.06 | 1.16 ± 0.05 |

| Compound 18 | 0.87 ± 0.04 | 0.68 ± 0.03 | 1.04 ± 0.05 | 1.08 ± 0.04 |

| Compound 19 | 0.89 ± 0.04 | 0.70 ± 0.03 | 1.07 ± 0.05 | 1.11 ± 0.04 |

| Compound 20 | 0.91 ± 0.05 | 0.71 ± 0.03 | 1.09 ± 0.06 | 1.14 ± 0.05 |

| Controls | ||||

| Cisplatin | 0.85 ± 0.04 | 0.78 ± 0.03 | N/A | N/A |

| BiCNU | N/A | N/A | 1.02 ± 0.05 | 1.08 ± 0.04 |

Note: N/A indicates data not applicable or not provided for that specific cell line in the source.

Future Research Perspectives and Emerging Areas

Exploration of Novel Catalysts for Tert-butyl Formate (B1220265) Synthesis and Transformations

Research into novel catalysts for tert-butyl formate (TBF) synthesis and its subsequent transformations is a critical area for advancing its industrial relevance and environmental sustainability. Traditional esterification reactions often rely on homogeneous acid or base catalysts, such as p-toluenesulfonic acid, phosphoric acid, sulfuric acid, sodium hydroxide (B78521), sodium ethoxide, and sodium methoxide. mdpi.com While effective, these catalysts can lead to challenges in product purification and reactor corrosion. mdpi.com

Future efforts are focusing on heterogeneous catalysts, which offer advantages like being non-corrosive, environmentally friendly, and easily separable from products. mdpi.com Examples include Amberlyst 15, H-ZSM-5, and H-beta zeolites, although some have limitations related to thermal stability or pore size. mdpi.com The development of metal-free catalysts, such as tetramethylammonium (B1211777) methyl carbonate (TMC), has shown promise in transesterification reactions, offering a recyclable and metal-free approach, which aligns with green chemistry principles. eurekalert.org These catalysts can expand the range of alcohols and esters that can be combined, even allowing for the participation of amino alcohols that would typically deactivate metal catalysts. eurekalert.org

Another promising avenue involves bimetallic oxide clusters, such as RhRu bimetallic oxide clusters (RhRuOx/C), which have demonstrated exceptional catalytic activity in cross-dehydrogenative coupling (CDC) reactions for ester production, utilizing oxygen as the sole oxidant. labmanager.com This approach is highly efficient and environmentally benign, with water as the only byproduct. labmanager.com Further research will explore the use of these catalysts in other chemical reactions and aim to establish efficient and regioselective C-H functionalization reactions under mild conditions. labmanager.com The application of deep eutectic solvents (DES) as dual solvent-catalysts for esterification reactions also presents a green and efficient alternative, demonstrating high catalytic activity and reusability. dergipark.org.tr

Investigation of Biochemical Interactions and Biocatalytic Processes Involving this compound

The investigation of biochemical interactions and biocatalytic processes involving this compound (TBF) is an emerging field, particularly given its role as a degradation product of methyl tert-butyl ether (MTBE). TBF is one of the possible daughter products of MTBE biodegradation. wikipedia.org Studies have shown that MTBE can be oxidized to TBF, particularly in the atmosphere, and TBF is subsequently subject to hydrolysis. oup.com

Research has indicated that TBF can be temporarily produced during the biodegradation of MTBE by certain microorganisms, such as the filamentous fungus Graphium sp., before being converted to tert-butyl alcohol (TBA). epa.gov The initial oxidation of MTBE by cytochrome P-450 catalyzed reactions is suggested to lead to the scission of the ether bond, forming TBF and TBA. epa.gov While some studies initially suggested MTBE is first oxidized to TBA, more recent findings indicate that TBF may be the primary oxidation product. nih.gov

Further research is needed to fully elucidate the metabolic pathways of TBF in various microorganisms. Understanding how enzymes interact with TBF could lead to the development of novel biocatalytic routes for its synthesis or controlled degradation. This could involve identifying specific enzymes responsible for TBF conversion, optimizing their activity, and exploring their potential in bioremediation strategies for MTBE-contaminated environments. The recalcitrance of compounds like MTBE to biodegradation, due to their ether bond and tertiary carbon structure, highlights the importance of understanding the subsequent degradation of intermediates like TBF. nih.gov

Development of Sustainable and Green Chemistry Approaches for this compound Production and Application

The development of sustainable and green chemistry approaches for this compound (TBF) production and application is crucial for minimizing environmental impact and promoting resource efficiency. Current research in ester synthesis, including formates, is increasingly focused on environmentally friendly methodologies.

Key areas of focus include:

Alternative Feedstocks: Utilizing renewable resources and biomass-derived materials for the synthesis of esters, moving away from petroleum-based feedstocks. mdpi.com For instance, vegetable products and modified vegetable oil esters are being explored for environmentally friendly lubricants. mdpi.com

Green Solvents and Solvent-Free Reactions: Minimizing or eliminating the use of hazardous solvents. Approaches include solvent-free phase transfer catalysis and acidic catalysis in dry media. researchgate.net The use of ionic liquids and deep eutectic solvents (DES) as both catalysts and solvents is also gaining traction due to their ease of preparation, low cost, reusability, and environmentally friendly nature. dergipark.org.tr

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly decrease reaction times and energy usage. researchgate.net Ultrasound-assisted esterification is another eco-friendly method that can lead to efficient and simple synthesis. tandfonline.com

Novel Catalysts: As discussed in Section 7.1, the exploration of heterogeneous, metal-free, and bimetallic catalysts that are non-corrosive, easily separable, and highly efficient is central to green production. mdpi.comeurekalert.orglabmanager.com The use of cation-exchange resins like Dowex H+ with or without sodium iodide has also been shown to be an effective, high-yielding, energy-efficient, and non-toxic method for esterification. nih.govacs.org

Waste Reduction and Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the reactants into the final product, thereby minimizing waste. Cross-dehydrogenative coupling (CDC) reactions, for example, are considered sustainable due to their atom economy. labmanager.com Alkoxycarbonylation reactions using catalysts like Ru/NbOx also offer high CO utilization efficiency and atom economy for ester synthesis. cardiff.ac.uk

These sustainable approaches aim to make the production and application of TBF more environmentally benign, aligning with the principles of green chemistry.

Advanced Computational Modeling for Predicting Complex Reactivity and Environmental Fate

Advanced computational modeling plays a vital role in predicting the complex reactivity and environmental fate of this compound (TBF), offering insights that complement experimental studies. Density Functional Theory (DFT) is a powerful tool used to theoretically evaluate potential degradation pathways and byproducts. afit.edu For instance, DFT has been applied to understand the degradation of methyl tert-butyl ether (MTBE) and its potential byproducts, including TBF. afit.eduresearchgate.net

Computational studies can help elucidate reaction mechanisms, such as the heterolytic decomposition of tert-butyl peroxyformate, where DFT and ab initio methods, combined with implicit solvation models, can propose novel mechanisms and analyze the influence of solvent polarity on reaction kinetics. nih.gov These models can predict activation energies and the relationships between transition state geometries and solvent characteristics, showing good agreement with experimental kinetic data. nih.gov

Furthermore, molecular dynamics (MD) simulations are being developed to predict the adsorption of organic contaminants, including esters, on solid surfaces like clay minerals, which is crucial for understanding their fate and transport in natural environments. princeton.edu These methodologies can predict partition coefficients and reveal adsorption mechanisms, such as the predominant flat orientation of molecules on clay surfaces. princeton.edu

Computational modeling also contributes to understanding the environmental partitioning behavior, persistence, and transport potential of compounds by evaluating their physical-chemical properties. researchgate.netacs.org This includes predicting water solubility, vapor pressure, octanol-water partition coefficients, and octanol-air partition coefficients, which are essential for multimedia environmental fate models. acs.org Such models can highlight the impact of selecting appropriate computational tools on chemical fate predictions. acs.org

Interdisciplinary Research on this compound in Atmospheric and Environmental Science

Interdisciplinary research on this compound (TBF) is crucial for understanding its role in atmospheric and environmental science, particularly as a volatile organic compound (VOC) and a degradation product of fuel oxygenates like methyl tert-butyl ether (MTBE).

TBF is recognized as a potentially important atmospheric chemical, especially in areas where MTBE is still used. researchgate.net It can be formed from the atmospheric oxidation of MTBE and ethyl tertiary butyl ether. researchgate.net Studies on the atmospheric chemistry of TBF, including its oxidation mechanisms initiated by Cl- and OH-radicals, have identified major products such as acetone (B3395972), formaldehyde, and CO2. unt.edu The rate coefficients for the reaction of TBF with Cl radicals have been derived, contributing to the understanding of its atmospheric lifetime. unt.edu

TBF's environmental fate is significantly influenced by hydrolysis, leading to tert-butyl alcohol (TBA) and formic acid. oup.comornl.gov The kinetics of TBF hydrolysis have been determined as a function of pH and temperature, revealing half-lives that vary significantly with environmental conditions (e.g., 6 hours at pH 2 and 4°C, 5 days at neutral pH and 22°C, and 8 minutes at pH 11 and 22°C). ornl.govusgs.govoup.com This highlights the importance of considering environmental parameters in assessing its persistence.

Research also focuses on the broader context of VOCs in the atmosphere, where esters can be emitted from both anthropogenic sources (e.g., flavorings, perfumes) and biogenic sources (e.g., fruits, vegetables), and can also form from the degradation of alcohols and ethers. conicet.gov.ar The oxidation of VOCs in the atmosphere can lead to the formation of secondary organic aerosols (SOA), which are significant contributors to air pollution and climate change. gu.se Understanding the formation of esters, including TBF, as accretion products from peroxy radical cross-reactions is an active area of research. acs.org

The presence and fate of TBF in various environmental compartments, including water, soil, and air, are investigated using models such as fugacity models, which analyze the sensitivity of predicted environmental concentrations to various input parameters. researchgate.net While TBF is a transformation product of MTBE, it is generally considered less persistent than TBA in the environment due to its hydrolysis. oup.com Continued interdisciplinary efforts are essential to fully characterize TBF's environmental impact, transport, and potential as an indicator in environmental monitoring.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl formate to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., molar ratios, temperature, catalyst type) and real-time monitoring via techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR). For reproducibility, document all conditions (e.g., solvent purity, stirring rate) and validate purity using melting point analysis or high-performance liquid chromatography (HPLC) .

- Example Table:

| Parameter | Tested Range | Optimal Value | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Temperature (°C) | 20–80 | 60 | 98.5 | 85 |

| Catalyst Loading | 0.1–2.0 mol% | 1.5 mol% | 97.8 | 82 |

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Combine NMR (¹H/¹³C) for functional group identification, Fourier-transform infrared spectroscopy (FTIR) for bond vibration analysis, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with computational simulations (e.g., density functional theory) to resolve ambiguities .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Methodological Answer : Expose the compound to controlled conditions (temperature, humidity, light) and monitor degradation via accelerated stability testing. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control samples and replicate experiments to account for batch variability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction mechanisms for this compound’s acid-catalyzed decomposition?